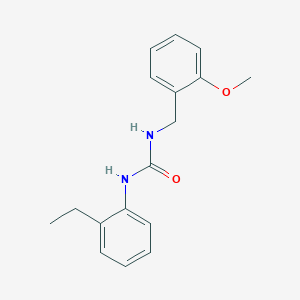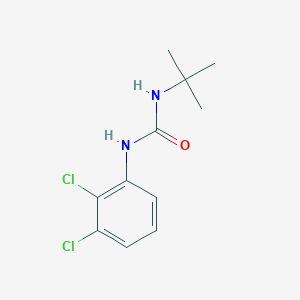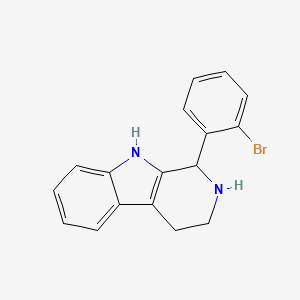
N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea, also known as EMBU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMBU is a urea derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea is not fully understood. However, it has been suggested that N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea exerts its biological activity by inhibiting various enzymes, including topoisomerase II and DNA polymerase. N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea has also been shown to inhibit the growth of various fungi and bacteria. In vivo studies have shown that N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea has anticancer activity in animal models of breast and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activity can be easily tested using various assays. N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea is also stable under various conditions, making it suitable for long-term storage. However, N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea has some limitations. It is toxic at high concentrations, and its solubility in water is limited, which can make it difficult to use in some assays.
Direcciones Futuras
There are several future directions for the study of N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea. One direction is to study the mechanism of action of N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea in more detail. Another direction is to study the use of N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea as a drug delivery system for various drugs. Additionally, N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea can be modified to improve its biological activity and reduce its toxicity. Finally, N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea can be used as a building block for the synthesis of new materials with unique properties.
Métodos De Síntesis
N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea can be synthesized using various methods, including the reaction of 2-ethylphenyl isocyanate with 2-methoxybenzylamine. Another method involves the reaction of 2-ethylphenyl isocyanate with 2-methoxybenzyl alcohol, followed by the dehydration of the resulting intermediate. N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea can also be synthesized using a one-pot reaction of 2-ethylphenyl isocyanate, 2-methoxybenzyl alcohol, and triethylamine.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea has been shown to have anticancer, antifungal, and antibacterial properties. N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea has also been studied as a potential drug delivery system due to its ability to form stable complexes with various drugs. In material science, N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea has been used as a building block for the synthesis of new materials with unique properties. In catalysis, N-(2-ethylphenyl)-N'-(2-methoxybenzyl)urea has been used as a catalyst for various reactions, including the synthesis of cyclic carbonates.
Propiedades
IUPAC Name |
1-(2-ethylphenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-13-8-4-6-10-15(13)19-17(20)18-12-14-9-5-7-11-16(14)21-2/h4-11H,3,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQUMINZQQZBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5440077.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5440091.png)
![1-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-N,N-dimethyl-1-oxopropan-2-amine](/img/structure/B5440097.png)
![ethyl {5-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5440098.png)
![N-methyl-N-(4-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5440100.png)
![9-(3-allyl-4-methoxybenzyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5440101.png)
![2-(ethylthio)-5-(3-fluorophenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5440109.png)

![1-amino-N-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5440130.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-fluorophenyl)urea](/img/structure/B5440137.png)
![2-[4-benzyl-5-oxo-3-(4-piperidinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-isopropyl-N-methylacetamide hydrochloride](/img/structure/B5440145.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5440150.png)

![1-(2-furoyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide](/img/structure/B5440183.png)